molecular formula C20H26N4O2 B3015588 1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 915189-59-2

1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B3015588
CAS No.: 915189-59-2
M. Wt: 354.454
InChI Key: OLTVUPDJFDAHMV-UHFFFAOYSA-N
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Description

1-Ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a synthetic small molecule featuring a benzimidazole core conjugated with pyrrolidinone and piperidine moieties. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors (PKIs) . Kinase inhibitors represent a major class of therapeutic agents, with many approved drugs targeting pathways involved in oncology and inflammatory diseases . The structural motif of a benzimidazole linked to a piperidine ring is a recognized pharmacophore in chemical biology, as similar scaffolds have been investigated for their activity against targets like the NLRP3 inflammasome, a key regulator of inflammatory responses . This compound is supplied as a high-purity chemical entity for research applications. It is intended for use in in vitro screening assays, hit-to-lead optimization studies, and fundamental pharmacological research to explore its mechanism of action and selectivity profile. Researchers can utilize this molecule as a building block or a reference compound to probe biological pathways and validate novel therapeutic targets. Please Note: This product is designated "For Research Use Only" (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-ethyl-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-2-22-13-15(12-18(22)25)20-21-16-8-4-5-9-17(16)24(20)14-19(26)23-10-6-3-7-11-23/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTVUPDJFDAHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, a benzimidazole derivative, has garnered attention in recent pharmacological studies due to its potential biological activities, particularly in anticancer and antimicrobial domains. This compound is characterized by its unique molecular structure, which includes a piperidine moiety and a pyrrolidinone ring, contributing to its diverse biological interactions.

The molecular formula of the compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of approximately 354.454 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC20H26N4O2C_{20}H_{26}N_{4}O_{2}
Molecular Weight354.454 g/mol
CAS Number915189-59-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the target compound. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines.

Case Study:
In vitro assays demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against leukemia cell lines (K562, HL60, U937), with IC50 values indicating effective concentrations for inducing cell death. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Benzimidazole derivatives are known for their broad-spectrum activity against bacteria and fungi. The synthesized compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Research Findings:
A comparative study on various benzimidazole derivatives indicated that modifications in the piperidine ring significantly enhanced antimicrobial activity. For example, derivatives with increased lipophilicity demonstrated improved membrane penetration, leading to higher efficacy against microbial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

  • Piperidine Substitution: Variations in the piperidine moiety affect binding affinity to target enzymes and receptors.
  • Benzimidazole Core: The presence of electron-withdrawing groups on the benzimidazole ring enhances reactivity and biological activity.
  • Pyrrolidinone Ring: Modifications to this ring can alter pharmacokinetic properties, impacting absorption and metabolism.

Research Data Table

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
TH8535AnticancerK5620.200
Derivative 7cAntiprotozoalTrypanosoma cruzi10
Novel AnalogAntimicrobialE. coli5

Scientific Research Applications

Anticancer Applications

Recent studies have underscored the potential anticancer properties of this compound. Research indicates that similar benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including leukemia. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It could interfere with the signaling pathways that promote cancer cell growth.

Case Study Example :
In vitro assays demonstrated that related compounds showed effective concentrations (IC50 values) for inducing cell death in leukemia cell lines such as K562 and HL60, suggesting a promising avenue for therapeutic development.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating infections. Its effectiveness against various bacterial strains has been documented, potentially due to its ability to disrupt bacterial cellular processes.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is primarily metabolized by the liver and excreted through the kidneys. This information is crucial for understanding its bioavailability and potential side effects during therapeutic use.

Research Findings

Diverse studies have highlighted the applications of this compound in various experimental settings:

  • Cancer Research : Investigations into its cytotoxic effects on cancer cell lines have led to insights into its potential as an anticancer agent.
  • Microbial Studies : The antimicrobial efficacy has been assessed against several pathogens, indicating its utility in infectious disease treatment.
  • Synthetic Chemistry : The synthesis of this compound and its analogs has been explored to optimize biological activity and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Aromatic Substituents

1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
  • Molecular Formula : C27H32N4O2 (MW: 444.58 g/mol) .
  • Key Differences: A 4-butylphenyl group replaces the ethyl group on the pyrrolidinone.
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
  • Molecular Formula : C25H24FN4O2 (MW: 446.49 g/mol) .
  • Key Differences : A 4-fluorobenzyl group introduces electronegativity, which may influence binding affinity to targets like enzymes or receptors.

Table 1: Substituent Effects on Pyrrolidinone Analogs

Compound Substituent Molecular Weight Key Structural Feature
Target Compound Ethyl 354.4 Pyrrolidinone + benzimidazole
1-(4-Butylphenyl)-... 4-Butylphenyl 444.58 Enhanced lipophilicity
1-(4-Fluorobenzyl)-... 4-Fluorobenzyl 446.49 Electronegative fluorine atom

Benzimidazole Derivatives with Piperidinyl-Ethyl Linkers

(2E)-1-(1-(2-(Piperidin-1-yl)ethyl)-1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2-propen-1-one (21b)
  • Synthesis : Prepared via K2CO3-mediated alkylation of benzimidazole with 1-(2-chloroethyl)piperidine in acetonitrile (58% yield) .
  • Activity : Propen-1-one derivatives like 21b are explored as anticancer agents due to their planar conjugated systems, which may intercalate DNA .
(E)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-2-(piperidin-1-yl)ethyl}-1H-indol-3-yl}but-3-en-2-one (142b)
  • Activity : Exhibits potent anti-MRSA activity (MIC = 2 µM) and low cytotoxicity against lung epithelial cells .
  • Mechanism : The 2-oxo-2-(piperidin-1-yl)ethyl group enhances membrane permeation and DNA intercalation .

Structural Variations in Core Scaffolds

1-[2-Oxo-2-(piperidin-1-yl)ethyl]-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (2i)
  • Molecular Formula : C17H22N2O2 (MW: 286.37 g/mol) .
  • Key Differences: Replaces pyrrolidinone with a benzoazepinone (7-membered ring), altering ring strain and conformational flexibility.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-{2-[(2,5-dimethyl-1H-pyrrol-1-yl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)-4-(phenylamino)butanamide (18)
  • Activity : Antibacterial (MIC = 0.98 µg/cm³ against E. coli, S. aureus) .
  • Structural Insight: Incorporation of a triazole or pyrrole moiety enhances antibacterial potency compared to pyrrolidinone derivatives .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Coupling reactions : Use of acid intermediates (e.g., benzoic acid derivatives) and amine-containing precursors (e.g., piperidine derivatives) under carbodiimide-mediated conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane, followed by recrystallization .
  • Key intermediates : For example, 2-oxo-pyrrolidin-1-yl and benzimidazole fragments are synthesized separately before final assembly .

Q. What analytical methods are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm regiochemistry and purity .
  • LC-MS/HRMS : For molecular weight verification and assessing synthetic yield (e.g., [M+H]+ = 421.22 observed in LC-HRMS) .
  • IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Yield optimization requires:
  • Reaction condition screening : Test temperatures (e.g., 0°C to reflux) and catalysts (e.g., HATU vs. EDC) to enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Purification refinement : Use preparative HPLC for challenging separations, especially for isomers or degradation byproducts .

Q. How should researchers address contradictions in biological activity data across different pharmacological models?

  • Methodological Answer : Discrepancies (e.g., efficacy in MES vs. scPTZ seizure models) can be resolved by:
  • Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS .
  • Model relevance : Validate target engagement in disease-specific assays (e.g., orexin receptor binding for neuropharmacology) .
  • Dose-response studies : Use log-dose curves to differentiate false negatives from true inactivity .

Q. What are the key degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Degradation studies should focus on:
  • Hydrolysis : Susceptibility of the 2-oxo-pyrrolidinone ring to aqueous or enzymatic cleavage at pH 7.4 .
  • Oxidative stress : Use radical initiators (e.g., AIBN) to simulate metabolic oxidation of the benzimidazole moiety .
  • Accelerated stability testing : Monitor degradation products via LC-HRMS under forced conditions (40°C/75% RH) .

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